molecular formula C14H17BrN2O3 B4296019 1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione

1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione

Cat. No.: B4296019
M. Wt: 341.20 g/mol
InChI Key: JGYDDAGSNQVQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxybutylamino group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Pyrrolidine Formation: The formation of the pyrrolidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) and thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)pyrrolidine: Lacks the hydroxybutylamino group, making it less versatile in terms of chemical reactivity.

    1-(4-bromophenylsulfonyl)pyrrolidine: Contains a sulfonyl group instead of the hydroxybutylamino group, leading to different chemical and biological properties.

Uniqueness

1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both the bromophenyl and hydroxybutylamino groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-hydroxybutylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c15-10-3-5-11(6-4-10)17-13(19)9-12(14(17)20)16-7-1-2-8-18/h3-6,12,16,18H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYDDAGSNQVQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione
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1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione
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1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione
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1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione
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1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione
Reactant of Route 6
1-(4-bromophenyl)-3-[(4-hydroxybutyl)amino]dihydro-1H-pyrrole-2,5-dione

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